molecular formula C21H17ClN6 B12217780 3-(5-Chloro-2-methylphenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[1,5-e]pyrimidine

3-(5-Chloro-2-methylphenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[1,5-e]pyrimidine

Cat. No.: B12217780
M. Wt: 388.9 g/mol
InChI Key: BIGXSGFOGHNXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-methylphenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a phenylethyl group, and a hydropyrazolo-triazolo-pyrimidine core

Preparation Methods

The synthesis of 3-(5-Chloro-2-methylphenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves multiple steps, typically starting with the preparation of the core pyrazolo[5,4-d]pyrimidine structure. This can be achieved through cyclization reactions involving appropriate precursors. The chlorinated phenyl and phenylethyl groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

3-(5-Chloro-2-methylphenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl group, using nucleophiles under suitable conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

3-(5-Chloro-2-methylphenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methylphenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

3-(5-Chloro-2-methylphenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[5,4-d]pyrimidines: These compounds share the core structure but may differ in substituents, leading to variations in their chemical and biological properties.

    Triazolopyrimidines: Compounds with a triazolopyrimidine core that may have different substituents and exhibit distinct activities.

    Chlorinated phenyl derivatives: Compounds with chlorinated phenyl groups that may have different core structures and functionalities.

Properties

Molecular Formula

C21H17ClN6

Molecular Weight

388.9 g/mol

IUPAC Name

10-(5-chloro-2-methylphenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17ClN6/c1-14-7-9-16(22)11-18(14)28-20-17(12-24-28)21-25-19(26-27(21)13-23-20)10-8-15-5-3-2-4-6-15/h2-7,9,11-13H,8,10H2,1H3

InChI Key

BIGXSGFOGHNXIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)CCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.